2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one

Description

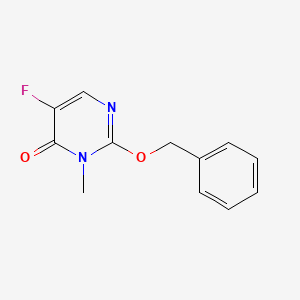

Chemical Structure and Key Features 2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one (CAS: 192625-82-4) is a fluorinated pyrimidinone derivative characterized by:

- A benzyloxy group at position 2, contributing steric bulk and lipophilicity.

- A 3-methyl group, which may influence ring conformation and steric interactions.

This compound is structurally related to pyrimidinone-based pharmaceuticals and intermediates, often explored for kinase inhibition or antiviral activity .

Properties

CAS No. |

192625-82-4 |

|---|---|

Molecular Formula |

C12H11FN2O2 |

Molecular Weight |

234.23 g/mol |

IUPAC Name |

5-fluoro-3-methyl-2-phenylmethoxypyrimidin-4-one |

InChI |

InChI=1S/C12H11FN2O2/c1-15-11(16)10(13)7-14-12(15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |

InChI Key |

GAFVFUFVZTWNGW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=CN=C1OCC2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one typically involves multiple steps:

-

Starting Material Preparation: : The synthesis begins with the preparation of 2-chloro-5-fluoropyrimidine. This can be achieved by reacting 2-chloropyrimidine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

-

Benzyloxy Substitution: : The next step involves the substitution of the chlorine atom with a benzyloxy group. This can be done by reacting 2-chloro-5-fluoropyrimidine with benzyl alcohol in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent mixture of acetonitrile (CH₃CN) and dimethylformamide (DMF) at elevated temperatures .

-

Methylation: : The final step is the introduction of the methyl group at the 3-position. This can be achieved through a methylation reaction using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reactions, and solvent recycling systems can be implemented to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

-

Nucleophilic Substitution: : The fluorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under mild conditions.

-

Oxidation and Reduction: : The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate (KMnO₄). Conversely, reduction reactions can convert the benzyloxy group to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Substitution Reactions: : The methyl group at the 3-position can be substituted by electrophiles in the presence of strong bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Nucleophilic Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Benzyl derivatives.

Nucleophilic Substitution: Amino or thiol-substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that 2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. For example, a study demonstrated that this compound effectively induced apoptosis in cancer cells via the modulation of specific signaling pathways related to cell proliferation and survival .

Antiviral Properties

This compound has also been investigated for its antiviral properties. Research has shown that it can inhibit viral replication in vitro, particularly against influenza and other RNA viruses. The mechanism involves interference with viral RNA synthesis, making it a candidate for further development as an antiviral agent .

Enzyme Inhibition

Inhibitory effects on certain kinases involved in cancer progression have been documented. Specifically, this compound acts as a selective inhibitor of c-Met kinase, which is implicated in various hyperproliferative disorders. This selectivity could lead to targeted therapies with reduced side effects compared to conventional chemotherapeutics .

Agricultural Science Applications

Pesticide Development

The compound's structural features suggest potential as a pesticide or herbicide. Preliminary studies indicate that it can disrupt metabolic pathways in target pests, leading to their mortality. This application is particularly promising for developing environmentally friendly agricultural chemicals that minimize harm to non-target species .

Material Science Applications

Polymer Synthesis

In material science, this compound is being explored for its utility in synthesizing advanced polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability .

Case Studies

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the fluorine atom can increase its metabolic stability. The methyl group at the 3-position can influence the compound’s lipophilicity and, consequently, its ability to cross cell membranes.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

From chemical inventory data, the following analogs exhibit high structural similarity to the target compound (similarity scores calculated via Tanimoto or equivalent indices) :

| CAS No. | Compound Name | Substituents (Position) | Similarity Score |

|---|---|---|---|

| 192625-82-4 | 2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one | 2-benzyloxy, 5-F, 3-CH3 | 0.82 (Reference) |

| 71978-16-0 | 5-Fluoro-2-propoxypyrimidin-4(3H)-one | 2-propoxy, 5-F | 0.97 |

| 63650-49-7 | 2-Butoxy-5-fluoropyrimidin-4(3H)-one | 2-butoxy, 5-F | 0.96 |

| 1480-96-2 | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | 2-methoxy, 5-F | 0.94 |

Key Observations :

- Lower Similarity of Target Compound : The benzyloxy group in the target compound reduces structural similarity compared to analogs with smaller alkoxy groups (e.g., methoxy, propoxy). Bulkier substituents likely alter electronic and steric profiles.

- Role of Fluorine : All analogs retain the 5-fluoro substituent, critical for modulating electronic properties and hydrogen-bonding capacity.

Substituent Effects on Properties

- Melting Points : Analogs with smaller alkoxy groups (e.g., methoxy) may exhibit higher melting points due to efficient crystal packing, whereas bulky benzyloxy groups disrupt lattice formation .

Biological Activity

2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C12H11FN2O2

- CAS Number : 192625-82-4

- Molecular Weight : 234.23 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antiviral and anticancer properties. Preliminary studies suggest that this compound may inhibit various biological pathways involved in disease progression.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-documented. For example, compounds that share structural features with this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the inhibition of metastasis .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in nucleic acid synthesis.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Evidence suggests that they can activate apoptotic pathways, promoting programmed cell death in malignant cells.

Data Table: Biological Activities of Related Compounds

Case Studies

- Antiviral Efficacy : A study on pyrimidine derivatives demonstrated their ability to inhibit HCV NS5B polymerase with IC50 values ranging from 31.9 to 32.2 μM. This suggests that structurally similar compounds could provide insights into the antiviral potential of this compound .

- Cytotoxic Effects : In vitro studies on related compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death . These findings support further exploration into the anticancer properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.